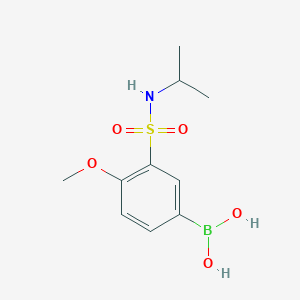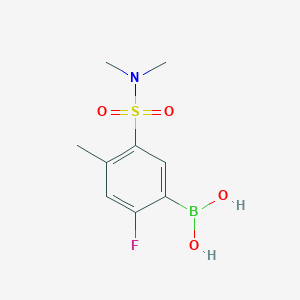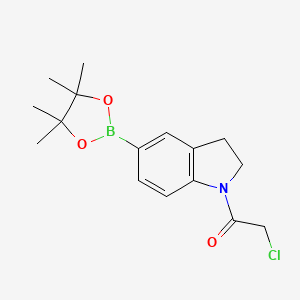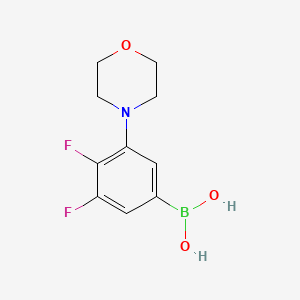![molecular formula C8H16ClNO2 B1434304 Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride CAS No. 1638765-19-1](/img/structure/B1434304.png)
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
Übersicht
Beschreibung
“Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride” is a chemical compound with the CAS Number: 1638765-19-1 . It is used in various scientific research applications. It exhibits perplexing properties, enabling researchers to explore its potential in drug discovery, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The IUPAC Name for this compound is methyl 2- (3- (aminomethyl)cyclobutyl)acetate hydrochloride . The Inchi Code is 1S/C8H15NO2.ClH/c1-11-8 (10)4-6-2-7 (3-6)5-9;/h6-7H,2-5,9H2,1H3;1H . The Molecular Weight of the compound is 193.67 .Physical And Chemical Properties Analysis
“Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Vibrational Spectra Analysis
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride has been studied for its vibrational spectra. Research by Selvarajan, Subramanian, and Rao (2013) analyzed the Raman and infrared spectra of similar compounds, providing insights into the characteristic group frequencies and the behavior of these compounds under spectral analysis (Selvarajan, Subramanian, & Rao, 2013).
Gas Chromatography-Mass Spectrometry
The compound's derivatives have been proposed for use in gas chromatography-mass spectrometry. Zaikin and Luzhnov (2002) suggested the use of cycloalkylcarbonyl derivatives (including cyclobutyl) for determining amino acid methyl esters, highlighting the compound's utility in analytical chemistry (Zaikin & Luzhnov, 2002).
Antimicrobial Activity
Compounds containing cyclobutyl structures, similar to methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride, have been synthesized and tested for antimicrobial activity. Koparir et al. (2011) synthesized novel aminophosphinic acids containing cyclobutane and 1,3-thiazole and evaluated their antimicrobial effectiveness, indicating potential pharmaceutical applications (Koparir, Karaarslan, Orek, & Koparır, 2011).
Photolysis Studies
Gordon, Smith, and Drew (1962) investigated the photolysis of mixtures containing cyclobutane, which can provide insights into the behavior of similar compounds like methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride under similar conditions (Gordon, Smith, & Drew, 1962).
Synthesis and Characterization
Other research focuses on the synthesis, characterization, and potential applications of related compounds. Studies have explored the synthesis of oxetane/azetidine containing spirocycles (Jones, Proud, & Sridharan, 2016) and the characterization of amino acid bearing Schiff base ligands (Ikram et al., 2015), both of which can inform the understanding of methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride (Jones, Proud, & Sridharan, 2016); (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-[3-(aminomethyl)cyclobutyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAIIPSQDUMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride | |
CAS RN |
1638765-19-1 | |
| Record name | Cyclobutaneacetic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638765-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



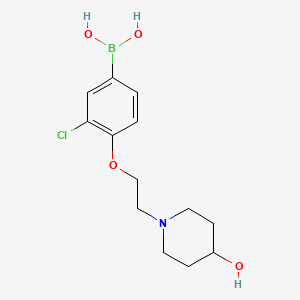
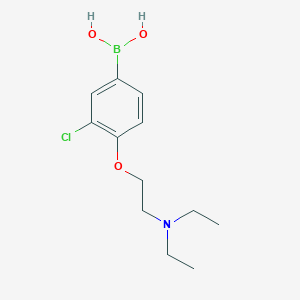
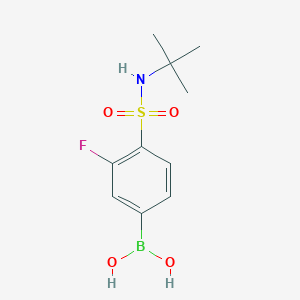
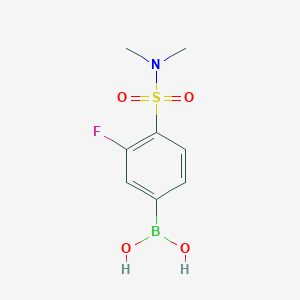
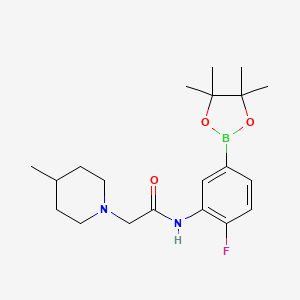
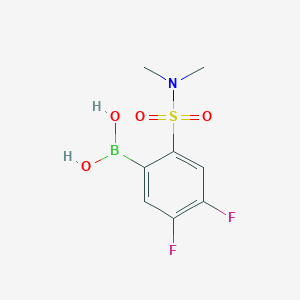
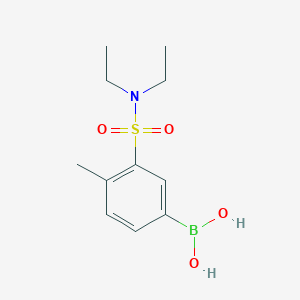
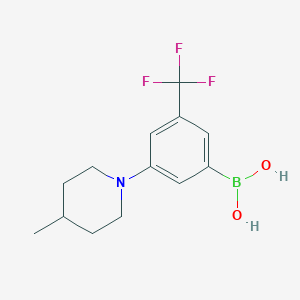

![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid](/img/structure/B1434236.png)
